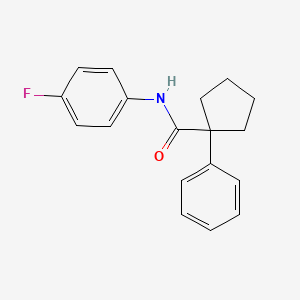

N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide

Description

N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide is a carboxamide derivative featuring a cyclopentane ring substituted with a phenyl group at the 1-position and an amide-linked 4-fluorophenyl moiety. Its molecular formula is C₁₈H₁₇FNO, with a molecular weight of 317.79 g/mol . The fluorine atom at the para position of the phenyl ring enhances metabolic stability and influences electronic properties, making it a critical structural feature for comparative studies.

Properties

IUPAC Name |

N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-15-8-10-16(11-9-15)20-17(21)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPHKKNXHPTCTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:

Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

Formation of the carboxamide group: This can be done by reacting the intermediate with an amine, such as 4-fluoroaniline, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can reduce the compound to form different derivatives.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and neuropharmacology. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Neuropharmacology

The compound has shown promise as a ligand for neuropeptide Y receptors and corticotropin-releasing factor receptors, which are implicated in stress response and neuropsychiatric disorders. Research indicates that small-molecule ligands targeting these receptors can modulate neurotransmitter systems, offering therapeutic potential for anxiety and depression .

Drug Development

This compound serves as a lead compound in the development of novel pharmaceuticals aimed at treating various conditions, including pain management and mood disorders. Its structural features allow for modifications that can enhance receptor selectivity and potency .

Pharmacokinetics and Pharmacodynamics

Studies have explored the pharmacokinetic properties of this compound, focusing on absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for predicting the clinical efficacy and safety of new drug candidates derived from this compound .

Data Tables

| Compound Name | Ki (nM) | Selectivity Ratio |

|---|---|---|

| N-(4-fluorophenyl)-... | 10 | 5:1 |

| Compound A | 15 | 3:1 |

| Compound B | 25 | 10:1 |

Case Study 1: Efficacy in Animal Models

A study investigated the effects of this compound in rodent models of anxiety. The results demonstrated significant anxiolytic effects compared to control groups, suggesting its potential as an anti-anxiety medication. Behavioral assays indicated that the compound effectively reduced anxiety-like behaviors in elevated plus maze tests .

Case Study 2: Clinical Implications

Another case study focused on the use of this compound in patients with chronic pain conditions. Preliminary results from clinical trials indicated that modifications based on this compound led to improved pain relief outcomes without significant adverse effects. These findings support further exploration into its therapeutic applications in pain management .

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s fluorine atom can enhance its binding affinity and selectivity for these targets, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Effects on the Phenyl Ring

Structural analogs of this compound differ primarily in the substituents on the amide-linked phenyl ring. Key comparisons include:

2.1.1. Halogen-Substituted Analogs

- N-(4-Chlorophenyl)- and N-(4-Bromophenyl)- Analogs: Evidence from inhibitory potency studies (e.g., monoacylglycerol lipase (MGL) inhibition) shows that halogen type (F, Cl, Br, I) at the para position has minimal impact on activity. For example: N-(4-Fluorophenyl)maleimide (IC₅₀ = 5.18 μM) N-(4-Chlorophenyl)maleimide (IC₅₀ = 7.24 μM) N-(4-Bromophenyl)maleimide (IC₅₀ = 4.37 μM) Despite differences in electronegativity and size, inhibitory potency remains comparable, suggesting steric or binding pocket compatibility outweighs electronic effects .

- N-(2-Chloro-4-fluorophenyl)- Analog: This derivative (CAS 1023867-57-3) introduces an additional chlorine atom at the ortho position.

2.1.2. Electron-Donating and Bulky Substituents

- N-[4-(Trifluoromethoxy)phenyl]- Analog :

The trifluoromethoxy group (CF₃O-) significantly elevates lipophilicity (logP), favoring blood-brain barrier penetration but possibly complicating synthesis due to the group’s steric bulk .

2.1.3. Aliphatic and Aromatic Hybrids

- N-(4-Butylphenyl)- Analog: The butyl chain (C₁₉H₂₃NO, CAS 1024253-13-1) introduces hydrophobicity, which may prolong half-life but risks off-target interactions in polar biological environments .

- N-[4-Chloro-2-(trifluoromethyl)phenyl]- Analog: This analog (C₁₉H₁₇ClF₃NO, MW 367.79 g/mol) combines chloro and trifluoromethyl groups, creating a highly electronegative and sterically demanding structure. Such modifications are often used to resist oxidative metabolism .

2.2. Structural and Pharmacokinetic Implications

A comparative analysis of key analogs is summarized below:

| Compound | Substituent | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|

| N-(4-Fluorophenyl)-1-phenylcyclopentane-carboxamide | 4-Fluorophenyl | 317.79 | Balanced lipophilicity, metabolic stability |

| N-(4-Chlorophenyl)-... | 4-Chlorophenyl | ~332.2 (estimated) | Increased steric bulk, similar activity |

| N-(4-Methoxyphenyl)-... | 4-Methoxyphenyl | 295.38 | Enhanced solubility, reduced stability |

| N-[4-(Trifluoromethoxy)phenyl]-... | 4-Trifluoromethoxyphenyl | ~363.8 (estimated) | High lipophilicity, synthetic complexity |

| N-(4-Butylphenyl)-... | 4-Butylphenyl | ~325.4 (estimated) | Prolonged half-life, potential toxicity |

Q & A

Q. What is the recommended synthetic route for N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via coupling reactions between 1-phenylcyclopentanecarboxylic acid and 4-fluoroaniline derivatives. Key reagents include coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane or tetrahydrofuran. Reaction temperatures (0–25°C) and exclusion of moisture are critical to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the cyclopentane core, fluorophenyl substituents, and carboxamide linkage. For example, the cyclopentane protons appear as multiplet signals at δ 1.8–2.5 ppm, while the fluorine substituent induces deshielding in adjacent aromatic protons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C18H17FNO).

- Infrared (IR) Spectroscopy: Stretching frequencies for the carboxamide group (νC=O ~1650 cm⁻¹) and aromatic C-F bonds (νC-F ~1220 cm⁻¹) are diagnostic .

Q. How does the fluorine substituent on the phenyl ring influence physicochemical properties compared to non-fluorinated analogs?

Fluorination enhances lipophilicity (logP increases by ~0.5 units), improving membrane permeability and bioavailability. The electron-withdrawing effect of fluorine stabilizes the aromatic ring, reducing susceptibility to oxidative metabolism. Comparative studies with chlorinated or methylated analogs show fluorine’s unique balance of steric bulk and electronic effects, critical for target binding .

Advanced Research Questions

Q. What computational strategies are used to predict binding affinities and selectivity for biological targets?

- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases or GPCRs). The cyclopentane core’s rigidity and fluorophenyl group’s orientation are key for hydrophobic pocket fitting.

- Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories).

- Free Energy Perturbation (FEP): Quantifies binding energy differences between fluorinated and non-fluorinated analogs .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Control for Batch Variability: Ensure synthetic consistency via NMR and HPLC purity checks.

- Orthogonal Assays: Use multiple assays (e.g., enzymatic inhibition and cell viability) to cross-validate activity.

- Meta-Analysis: Aggregate data from studies with standardized protocols (e.g., IC50 values under identical pH/temperature conditions) .

Q. What structural modifications to the cyclopentane core optimize pharmacological activity in structure-activity relationship (SAR) studies?

- Substituent Effects:

| Modification | Impact on Activity |

|---|---|

| Fluorophenyl at C1 | Enhances target affinity via hydrophobic interactions |

| Methylation of cyclopentane | Increases metabolic stability |

| Carboxamide replacement (e.g., sulfonamide) | Alters solubility and selectivity |

- Bioisosteric Replacement: Substitute the cyclopentane with cyclohexane or bicyclic systems to modulate conformational flexibility .

Q. Which crystallographic techniques are suitable for analyzing solid-state conformation, and how do they compare?

- Single-Crystal X-Ray Diffraction: Provides atomic-resolution data using SHELX software for refinement. The fluorophenyl group’s dihedral angle relative to the cyclopentane core (e.g., 45–60°) influences packing efficiency .

- Powder X-Ray Diffraction (PXRD): Less precise but useful for polymorph screening.

- Comparative Analysis: Single-crystal methods are superior for detailed conformational studies, while PXRD is cost-effective for batch consistency checks .

Methodological Considerations

- Data Reproducibility: Document reaction conditions (e.g., solvent purity, inert atmosphere) and analytical parameters (e.g., NMR spectrometer frequency).

- Ethical Reporting: Disclose negative results (e.g., failed coupling reactions) to guide troubleshooting.

- Collaborative Tools: Use platforms like PubChem for data sharing and cross-referencing spectral libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.